![molecular formula C17H17N3O5 B187802 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile CAS No. 86143-67-1](/img/structure/B187802.png)
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile, also known as TIC10, is a synthetic small molecule that has been shown to have anti-tumor properties. TIC10 is a member of the spirooxindole family of compounds, which are known for their ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile is not fully understood, but it is believed to involve the activation of the tumor suppressor protein p53. 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has been shown to induce the expression of p53, which in turn leads to the activation of downstream signaling pathways that promote apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has been shown to inhibit the growth of blood vessels, which can help to prevent the spread of cancer. 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has also been shown to increase the production of cytokines, which are immune system signaling molecules that can help to fight cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile as a research tool is its ability to induce apoptosis in a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cell death in cancer cells. However, one limitation of 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile is that it has not been extensively studied in non-cancerous cells, so its effects on normal cells are not well understood.
Orientations Futures
There are several future directions that could be pursued in the study of 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile. One area of research could focus on developing new synthetic methods for producing 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile that are more efficient and cost-effective. Another area of research could focus on identifying new cancer cell lines that are sensitive to 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile, which could help to expand its potential as a cancer treatment. Additionally, more research is needed to understand the long-term effects of 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile on normal cells, as well as its potential as a treatment for other diseases beyond cancer.
Méthodes De Synthèse
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 2-nitrobenzaldehyde with malononitrile to form a nitro-substituted intermediate. This intermediate is then reacted with 3,4-dimethoxyphenethylamine to form a spirocyclic intermediate, which is then subjected to a series of chemical reactions to yield 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile.
Applications De Recherche Scientifique
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has been the subject of extensive scientific research due to its potential as a cancer treatment. In vitro studies have shown that 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile induces apoptosis in a variety of cancer cell lines, including melanoma, glioblastoma, and colon cancer. In vivo studies have also shown that 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has anti-tumor properties, and can significantly reduce tumor growth in mice.
Propriétés
Numéro CAS |
86143-67-1 |
|---|---|
Nom du produit |
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile |
Formule moléculaire |
C17H17N3O5 |
Poids moléculaire |
343.33 g/mol |
Nom IUPAC |
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile |
InChI |
InChI=1S/C17H17N3O5/c1-22-16(23-2)14(9-18,10-19)15(17(16,24-3)25-4)11-7-5-6-8-12(11)20-13(15)21/h5-8H,1-4H3,(H,20,21) |
Clé InChI |
AZXRBSJKZFRVPZ-UHFFFAOYSA-N |
SMILES |
COC1(C(C2(C1(OC)OC)C3=CC=CC=C3NC2=O)(C#N)C#N)OC |
SMILES canonique |
COC1(C(C2(C1(OC)OC)C3=CC=CC=C3NC2=O)(C#N)C#N)OC |
Autres numéros CAS |
86143-67-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



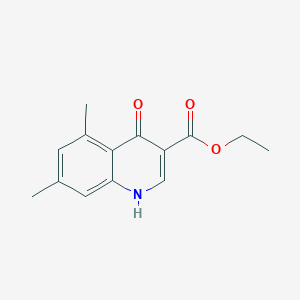
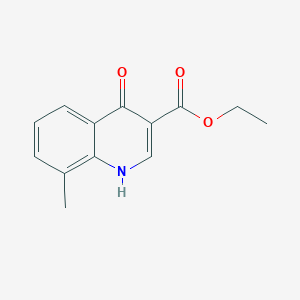



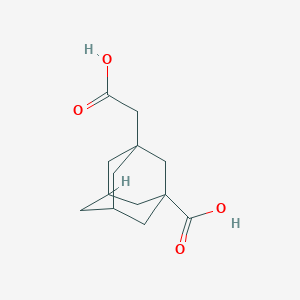

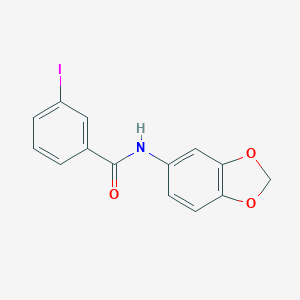

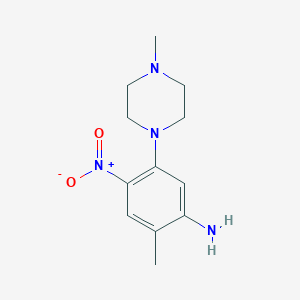
![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)

![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)
